![molecular formula C16H10BrN3O4 B13391644 3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13391644.png)
3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multiple steps. One common method includes the functionalization of the imidazo[1,2-a]pyridine core through radical reactions, transition metal catalysis, or metal-free oxidation . The bromination of the imidazo[1,2-a]pyridine scaffold can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The nitrophenyl group is usually introduced through a nitration reaction using nitric acid and sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can undergo various chemical reactions, including:
Scientific Research Applications
3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.
Nitrophenyl derivatives: Compounds with nitrophenyl groups can have similar chemical properties but may differ in their reactivity and biological effects.
Bromo-substituted compounds: The presence of a bromine atom can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10BrN3O4 |
|---|---|
Molecular Weight |
388.17 g/mol |
IUPAC Name |
(E)-3-[6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H10BrN3O4/c17-11-4-6-14-18-16(10-2-1-3-12(8-10)20(23)24)13(19(14)9-11)5-7-15(21)22/h1-9H,(H,21,22)/b7-5+ |
InChI Key |
IBCBSJSLUSSMDF-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


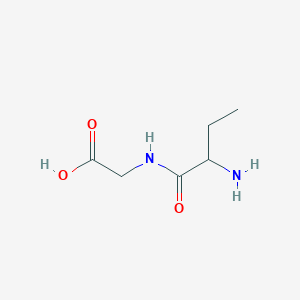
![3-[3-[5-Hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B13391563.png)
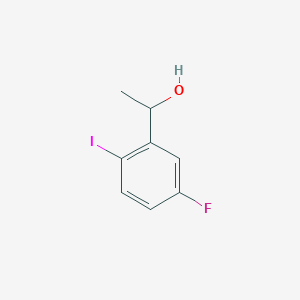
![Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt](/img/structure/B13391578.png)
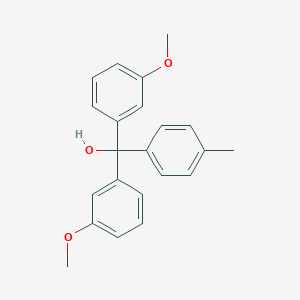

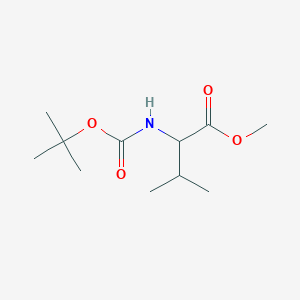
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate](/img/structure/B13391606.png)
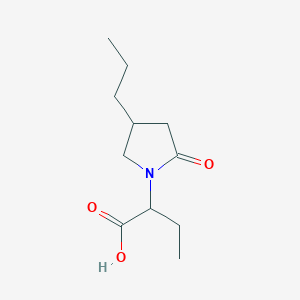
![[(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13391615.png)
![N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine](/img/structure/B13391632.png)
![1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B13391638.png)
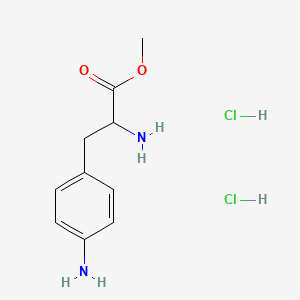
![2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B13391645.png)
